molecular formula C18H17N3O2 B2764140 N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide

N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2764140
M. Wt: 307.3 g/mol
InChI Key: GIZSJXZZNCAUJF-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-glyoxylamide derivative designed for biochemical research. Compounds based on the indole-2-oxoacetamide scaffold are of significant interest in medicinal chemistry due to their diverse biological activities . Specifically, closely related N-substituted 2-(1H-indol-3-yl)-2-oxoacetamide analogues have demonstrated potent anti-proliferative effects against a range of human cancer cell lines, including hepatic (HepG2), breast (MCF7), and cervical (Hela) cancers . The mechanism of action for these compounds can involve the induction of caspase-8-dependent apoptosis, leading to time- and dose-dependent cleavage of poly ADP-ribose polymerase (PARP) and activation of key executioner caspases . Furthermore, structural analogues have shown promise as novel inhibitors of viral replication, such as against the Human Respiratory Syncytial Virus (RSV), by functioning at critical stages like membrane fusion or viral genome transcription . The presence of the indole nucleus, a recognized privileged structure in drug discovery, alongside the N-aryl acetamide moiety, makes this compound a valuable chemical tool for researchers investigating new pathways in oncology and antiviral therapeutic development .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-21(2)13-9-7-12(8-10-13)20-18(23)17(22)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZSJXZZNCAUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide, often referred to as DIMBOA, is an organic compound with significant biological activity, particularly in the fields of neuroprotection and cancer research. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C18H17N3O2
  • Molecular Weight : 307.3 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of DIMBOA involves various chemical pathways, including the Knoevenagel condensation method. This method typically combines oxindole with a dimethylaminobenzaldehyde precursor, followed by hydrogenation and alkylation steps to yield the final compound. The synthetic routes can be modified to create analogs with varying biological activities .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of DIMBOA. In vitro assays demonstrated that compounds derived from DIMBOA significantly suppress neuronal cell death induced by oxidative stress. The lactate dehydrogenase assay indicated that derivatives with alkyl chains of lengths 2 to 4 exhibited the most pronounced protective effects against oxidative damage .

Anticancer Properties

DIMBOA has also been investigated for its anticancer potential. Research has shown that it can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways involved in cancer progression makes it a candidate for further development in oncology .

Data Table: Biological Activity Overview

Activity Effect Research Findings
NeuroprotectionSignificant suppression of neuronal cell deathAssessed via lactate dehydrogenase assay
AnticancerInduces apoptosis in cancer cellsEffective against multiple cancer cell lines
Kinase InhibitionSelective inhibition of specific kinasesParticularly potent against GSK-3β kinase

Case Studies

  • Neuroprotection in Oxidative Stress Models :
    A study evaluated the effects of DIMBOA on neuronal cell viability under oxidative stress conditions. Results indicated that compounds with longer alkyl chains (C2-C4) significantly reduced cell death compared to controls, suggesting a structure-activity relationship that warrants further exploration.
  • Antitumor Activity :
    In another study, DIMBOA was tested against various human cancer cell lines, including breast and prostate cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in cancer treatment.

Scientific Research Applications

Anticancer Properties

Research indicates that N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide exhibits notable anticancer activity. A study evaluated its effects on various human cancer cell lines, including:

Cell Line IC50 Value (μM) Effectiveness
HepG2 (Liver Cancer)10.56 ± 1.14High
MCF7 (Breast Cancer)Not specifiedModerate
Hela (Cervical Cancer)Not specifiedModerate

The compound demonstrated a dose-dependent induction of apoptosis in HepG2 cells, primarily through the activation of caspase pathways, particularly caspase-8, indicating its potential as an anticancer agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that derivatives of similar structures exhibit significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported around 256 µg/mL for related compounds .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions. The compound can be derived from various indole-based precursors, which are known for their diverse biological activities.

Case Study: Synthesis Process

A typical synthesis pathway includes:

  • Formation of Indole Derivative : Starting from a suitable indole precursor.
  • Amidation Reaction : Reacting the indole derivative with a dimethylaminophenyl acetic acid derivative to form the amide bond.
  • Oxidation Step : Introducing the oxo group to complete the structure.

This synthetic route highlights the versatility of indole derivatives in medicinal chemistry.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into the mechanism of action and potential interactions with enzymes involved in cancer progression.

Key Findings from Docking Studies:

Target Protein Binding Affinity (kcal/mol) Interaction Type
Protein Kinase B (AKT)-9.5Hydrogen bonds and hydrophobic interactions
Caspase 8-8.7Ionic interactions and van der Waals forces

These findings suggest that the compound may effectively inhibit key pathways involved in tumor growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Bioactivity References
Target Compound : N-[4-(Dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide 4-(Dimethylamino)phenyl ~337.4 (calculated) Limited direct data; presumed antibacterial/antifungal based on analogs
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide 4-Fluorobenzyl 312.3 EGFR inhibition; antitumor potential (analogous to TCS1105)
N-t-Butyl-2-(1H-indol-3-yl)-2-oxoacetamide t-Butyl ~260.3 (calculated) Enhanced lipophilicity; potential CNS-targeting applications
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide 3,4-Dimethoxyphenethyl 380.4 Improved solubility due to methoxy groups; unconfirmed enzyme inhibition
2-(1H-Indol-3-yl)-N-isopropyl-2-oxoacetamide Isopropyl ~244.3 (calculated) Reduced steric hindrance; antimicrobial screening candidate
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 4-Methylphenyl with oxadiazole-sulfanyl linker ~409.5 (calculated) Enzyme inhibition (e.g., urease); structural rigidity enhances target binding

Key Structural and Functional Differences :

Substituent Effects on Bioactivity: The 4-(dimethylamino)phenyl group in the target compound likely enhances solubility and electronic interactions compared to hydrophobic substituents (e.g., t-butyl in ). Fluorinated analogs (e.g., ) exhibit improved metabolic stability due to fluorine’s electronegativity. Oxadiazole-containing derivatives (e.g., ) show enhanced enzyme inhibition due to hydrogen-bonding interactions with the oxadiazole ring.

In contrast, sulfonamide-linked analogs (e.g., ) require additional steps like sulfonylation, reducing synthetic yield compared to simpler alkyl/aryl substitutions.

Pharmacological Performance: Antimicrobial Activity: Indole-oxoacetamides with bulky substituents (e.g., adamantane in ) show lower MIC values against Gram-positive bacteria than the target compound’s dimethylamino variant, likely due to improved membrane penetration. Enzyme Inhibition: Derivatives with oxadiazole-sulfanyl linkers (e.g., ) exhibit stronger urease inhibition (IC₅₀ ~8 µM) compared to simpler acetamides, suggesting the importance of heterocyclic motifs.

Contradictions and Limitations :

  • Bioavailability: While the dimethylamino group improves solubility, it may reduce blood-brain barrier permeability compared to lipophilic analogs (e.g., t-butyl derivatives in ).
  • Toxicity : Fluorinated analogs (e.g., ) show higher cytotoxicity in vitro, limiting therapeutic utility despite potent target binding.

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation : Coupling the indole-3-oxoacetate moiety with a dimethylaminophenyl group via amide bond formation.
  • Cyclization : Stabilizing the indole core under controlled pH and temperature.
  • Catalysts : Palladium or copper catalysts in solvents like DMF or toluene, under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation .
  • Purification : Techniques such as column chromatography or recrystallization using methanol/water mixtures to isolate the product .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with indole protons appearing as singlets (~7.0–8.5 ppm) and dimethylamino groups as broad singlets (~2.8–3.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .
  • Infrared (IR) Spectroscopy : Validates carbonyl (C=O, ~1680–1720 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities .

Q. How is the compound’s stability assessed under varying experimental conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures.
  • pH Sensitivity : Stability tests in buffers (pH 3–10) with UV-Vis spectroscopy track absorbance changes over time.
  • Light Exposure : Controlled photostability studies under UV/visible light assess degradation pathways .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Loading : Titration of palladium catalysts (0.5–2 mol%) balances cost and efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yield .
  • Inert Conditions : Rigorous exclusion of moisture via molecular sieves or anhydrous solvents minimizes side reactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?

  • Dose-Response Studies : Establish EC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to confirm target specificity.
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., fluorinated vs. methoxy-substituted derivatives) to identify critical functional groups .
  • Mechanistic Profiling : Use kinase inhibition assays or fluorescence polarization to validate hypothesized targets .

Q. How can computational models aid in predicting the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to COX-2 or tubulin, prioritizing residues (e.g., Arg120, Tyr355) for mutagenesis studies.
  • QSAR Modeling : Correlates electronic properties (e.g., HOMO-LUMO gaps) with observed cytotoxicity .
  • MD Simulations : Assess binding stability over 100-ns trajectories to refine pharmacophore models .

Q. What experimental designs mitigate off-target effects in in vivo studies?

  • Isotopic Labeling : ¹⁴C or ³H isotopes track biodistribution and metabolite formation in rodent models.
  • Dual-Luciferase Assays : Differentiate primary effects from nonspecific transcriptional activation.
  • CRISPR Knockouts : Validate target dependency by comparing wild-type vs. gene-edited cell lines .

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